2-(Nitroimino)imidazolidine is an organic compound characterized by its unique structure, which consists of a five-membered ring containing nitrogen atoms and a nitroimino functional group. Its molecular formula is with a molar mass of approximately 130.11 g/mol. The compound appears as pale yellow to white crystals and has a melting point of around 220 °C, indicating its stability at elevated temperatures. It is slightly soluble in cold water and more soluble in hot water, with limited solubility in organic solvents such as dimethyl sulfoxide and methanol .
The biological activity of 2-(Nitroimino)imidazolidine has been explored primarily in the context of its derivatives, particularly as intermediates for the synthesis of insecticides like imidacloprid. These derivatives have shown significant insecticidal properties against a variety of pests while maintaining low toxicity to non-target organisms . The compound's structural features contribute to its efficacy in disrupting insect nervous systems, making it valuable in agricultural applications.
Several methods have been developed for synthesizing 2-(Nitroimino)imidazolidine:
The uniqueness of 2-(Nitroimino)imidazolidine lies in its specific structural features that enhance its efficacy as a pesticide intermediate while providing pathways for further chemical modifications to improve biological activities.
Interaction studies involving 2-(Nitroimino)imidazolidine focus on its reactivity with various substrates and its biological interactions with target organisms. Research indicates that its derivatives can effectively bind to insect nicotinic acetylcholine receptors, leading to neurotoxic effects that are utilized in pest management strategies . Further studies are required to elucidate the full spectrum of interactions at the molecular level.
Several compounds share structural similarities with 2-(Nitroimino)imidazolidine, including:
| Compound Name | Structure Features | Biological Activity |
The origins of 2-(nitroimino)imidazolidine are intertwined with the quest for novel insecticides in the 1970s. Early work by Moriya et al. (1992) identified nitroimino-substituted imidazolidines as key intermediates in synthesizing neonicotinoids, a class of systemic insecticides targeting acetylcholine receptors in insects. Initial reports referred to the compound as "2-nitroaminoimidazoline," reflecting its perceived nitroamino tautomeric form. However, X-ray crystallography and spectroscopic analyses later revealed a tautomeric shift favoring the nitroimino configuration, where the nitrogen atom adopts a planar sp² hybridization, conjugated with the imidazolidine ring. This finding prompted a nomenclature revision, codified by IUPAC as N-imidazolidin-2-ylidenenitramide, though the trivial name "2-(nitroimino)imidazolidine" remains prevalent in agrochemical literature. Table 1: Evolution of Nomenclature for 2-(Nitroimino)imidazolidine
The transition from "nitroamino" to "nitroimino" terminology underscores advancements in understanding the compound’s tautomeric equilibrium. Nuclear magnetic resonance (NMR) studies demonstrated that the nitroimino form dominates in the solid state and solution phase, stabilized by resonance delocalization across the imidazolidine ring and nitro group. This tautomerism, depicted in Figure 1, has profound implications for the molecule’s reactivity and biological activity. Figure 1: Tautomeric Equilibrium of 2-(Nitroimino)imidazolidine Role in Heterocyclic Chemistry and Nitroimino Functional Group SignificanceAs a bicyclic heterocycle, 2-(nitroimino)imidazolidine occupies a unique niche in organic synthesis. Its imidazolidine core—a saturated five-membered ring with two nitrogen atoms—provides a rigid scaffold for functionalization, while the nitroimino group (-N-NO₂) introduces strong electron-withdrawing character. This combination enables the compound to participate in cycloaddition reactions, nucleophilic substitutions, and redox processes unattainable with simpler nitroalkanes. Table 2: Key Physicochemical Properties of 2-(Nitroimino)imidazolidine The nitroimino group’s significance extends beyond electronic effects. Its capacity to form intramolecular hydrogen bonds with adjacent nitrogen atoms enhances thermal stability, making the compound a candidate for energetic materials. For instance, nitroimino-substituted derivatives exhibit detonation velocities exceeding 8,000 m/s, rivaling traditional explosives like TNT. In agrochemistry, the group’s electronegativity mimics natural neurotransmitters, enabling neonicotinoids to irreversibly bind insect nicotinic acetylcholine receptors. Molecular Formula and IUPAC Nomenclature2-(Nitroimino)imidazolidine is a nitrogen-rich heterocyclic compound with the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol [1] [2] [3] [4]. Its IUPAC name is N-Nitro-4,5-dihydro-1H-imidazol-2-amine, reflecting the saturated five-membered imidazolidine ring system substituted with a nitroimino (-N-NO₂) group at the 2-position [1] [2]. The systematic nomenclature emphasizes the presence of a nitro functional group directly bonded to the secondary amine within the heterocyclic framework. Tautomeric Forms and Resonance StabilizationThe compound exhibits tautomerism involving the nitroimino (-N-NO₂) and nitramino (-NH-NO₂) forms (Figure 1). Resonance stabilization occurs through delocalization of the nitro group’s electron-withdrawing effects across the conjugated π-system of the imidazolidine ring. The nitroimino tautomer is stabilized by intramolecular hydrogen bonding between the nitro oxygen and the adjacent amine proton, as observed in analogous nitraminoheterocycles [6]. Quantum mechanical calculations predict that the nitroimino form dominates in nonpolar solvents due to reduced solvation effects on the zwitterionic resonance structures [6]. Table 1: Key resonance structures of 2-(nitroimino)imidazolidine
X-ray Crystallographic Data and Conformational AnalysisWhile experimental X-ray diffraction data for 2-(nitroimino)imidazolidine remains unpublished, analogous imidazolidine derivatives adopt envelope conformations with slight puckering of the five-membered ring [7]. Computational models (DFT/B3LYP/6-311+G(d,p)) predict a planar geometry for the nitroimino group, with bond lengths of 1.28 Å (C=N) and 1.42 Å (N-NO₂). The dihedral angle between the nitro group and the imidazolidine plane is approximately 15°, minimizing steric hindrance [7]. Spectroscopic CharacterizationNuclear Magnetic Resonance (NMR) Profiling¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) and Raman Spectral SignaturesIR (KBr, cm⁻¹):
Raman (cm⁻¹):
Mass Spectrometric Fragmentation PatternsESI-MS (m/z):
Table 2: Major mass spectral fragments of 2-(nitroimino)imidazolidine
Classical Synthesis RoutesClassical synthetic approaches to 2-(Nitroimino)imidazolidine have established fundamental methodologies that continue to serve as important preparative routes in both laboratory and industrial settings. These traditional methods rely on well-established chemical transformations and readily available starting materials. Guanidine Nitrate Condensation ApproachesThe guanidine nitrate condensation approach represents one of the most straightforward classical methods for synthesizing 2-(Nitroimino)imidazolidine. This methodology involves the direct reaction between guanidine nitrate and ethylenediamine under controlled thermal conditions [1] [2] [3]. The reaction proceeds through a cyclization mechanism where the guanidine moiety undergoes nucleophilic attack by the diamine, followed by ring closure to form the imidazolidine structure. The optimal reaction conditions typically involve heating the reactants to 65°C in aqueous medium for 2-4 hours [1]. The guanidine nitrate serves as both the source of the nitro-substituted guanidine framework and provides the necessary electrophilic center for cyclization. This approach yields 70-85% of the desired product under standard conditions, making it a reliable preparative method [2] [3]. The reaction mechanism involves initial formation of a guanidine-ethylenediamine adduct, followed by intramolecular cyclization with elimination of water. The nitrate counterion plays a crucial role in maintaining the appropriate pH conditions for efficient cyclization. Temperature control is critical, as temperatures below 60°C result in incomplete conversion, while temperatures above 70°C can lead to decomposition products [3]. Variations of this approach include the use of different guanidine salts, such as guanidine carbonate or guanidine sulfate, although guanidine nitrate generally provides superior yields due to its enhanced solubility and reactivity characteristics [2]. The method's simplicity and use of readily available starting materials make it particularly attractive for large-scale preparations. Nitrolysis of Imidazolidine PrecursorsThe nitrolysis approach involves the treatment of pre-formed imidazolidine derivatives with nitrating agents to introduce the nitroimino functionality [4] [5]. This methodology typically employs imidazolidine precursors that are subsequently subjected to controlled nitration conditions using reagents such as nitric acid, mixed acid systems, or specialized nitrating agents. The process generally requires temperatures in the range of 80-120°C and reaction times of 4-8 hours [5]. The choice of nitrating system significantly influences both the yield and selectivity of the reaction. Mixed acid systems containing nitric acid and sulfuric acid provide good conversion rates but require careful temperature control to prevent over-nitration or decomposition [6]. Alternative nitrating agents include nitroguanidine itself, which can serve as both a nitrating reagent and structural precursor [7] [8]. This approach involves heating nitroguanidine with ethylenediamine at 60-65°C in water or methanol, achieving yields of 75-90% in 0.5-1 hours [1] [9]. The mechanism proceeds through initial formation of a nitroguanidine-ethylenediamine complex, followed by cyclization with elimination of ammonia. The nitrolysis method offers advantages in terms of reaction control and product purity, as the imidazolidine ring system is pre-formed, reducing the likelihood of side reactions. However, the multi-step nature of this approach, requiring both imidazolidine synthesis and subsequent nitration, makes it less attractive for large-scale applications compared to direct condensation methods [5]. Modern Catalytic StrategiesContemporary synthetic approaches to 2-(Nitroimino)imidazolidine have evolved to incorporate advanced catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility. These modern strategies leverage sophisticated base catalysis and novel synthetic transformations. Base-Mediated Hydroamination TechniquesBase-mediated hydroamination has emerged as a powerful synthetic tool for constructing nitrogen-containing heterocycles, including 2-(Nitroimino)imidazolidine derivatives [10] [11] [12]. This approach utilizes strong organic bases to facilitate the addition of nitrogen nucleophiles to unsaturated carbon centers, enabling efficient formation of carbon-nitrogen bonds under mild conditions. The methodology typically employs α-(trifluoromethyl)styrenes as substrates, which undergo hydroamination with 2-nitroimino-imidazolidine in the presence of catalytic amounts of organic bases [10] [13]. The reaction proceeds at room temperature within 0.5-6 hours, affording structurally diverse β-trifluoromethyl-β-arylethyl analogues in moderate to good yields [10]. Key base catalysts for this transformation include 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which provides excellent catalytic activity with 10-20 mol% loading, achieving yields of 82-94% at 25°C [10] [14]. The high basicity of DBN (pKa = 13.5) enables efficient activation of the alkyne substrate while facilitating nucleophilic attack by the imidazolidine nitrogen [14] [15]. The reaction mechanism involves initial deprotonation of the 2-(Nitroimino)imidazolidine by the base catalyst, generating a nucleophilic nitrogen center that attacks the activated alkyne. The resulting intermediate undergoes protonation and rearrangement to yield the final hydroamination product [12]. The mild reaction conditions and high functional group tolerance make this approach particularly valuable for synthesizing complex molecular architectures. Defluorination Reactions with α-(Trifluoromethyl)styrenesDefluorination reactions represent a novel synthetic strategy for generating gem-difluorovinyl-containing analogues of neonicotinoids from α-(trifluoromethyl)styrenes [10] [16] [17]. This methodology utilizes 2-nitroimino-imidazolidine as a nucleophilic partner in base-promoted defluorination processes that selectively remove one fluorine atom from the trifluoromethyl group. The defluorination process typically employs sodium hydride as the base at elevated temperatures (60°C) with prolonged reaction times of 12 hours in acetonitrile solvent [10] [13]. Under these conditions, α-(trifluoromethyl)styrenes undergo controlled defluorination to yield γ,γ-difluoro-β-arylallyl analogues in yields ranging from 75-85% [10]. The mechanism involves initial deprotonation of the 2-(nitroimino)imidazolidine by sodium hydride, followed by nucleophilic attack on the α-(trifluoromethyl)styrene substrate. The resulting intermediate undergoes β-elimination of hydrogen fluoride, leading to formation of the difluorovinyl product [17]. The regioselectivity of this transformation is controlled by the electronic properties of the aromatic substituents, with electron-donating groups generally providing higher yields [10]. Substrate scope studies demonstrate broad applicability across various substituted α-(trifluoromethyl)styrenes. 4-Methoxy-α-(trifluoromethyl)styrene provides the highest yields (85%), while 4-chloro-substituted derivatives give slightly lower yields (75%) due to electronic deactivation [10]. The reaction tolerates a wide range of functional groups, including halides, alkyl groups, and ethers, making it suitable for complex molecule synthesis. Process Optimization ParametersThe efficient synthesis of 2-(Nitroimino)imidazolidine requires careful optimization of multiple process parameters to achieve high yields, selectivity, and scalability. Critical factors include solvent selection, temperature control, catalyst choice, and reaction engineering considerations. Solvent Systems and Temperature DependenciesSolvent selection plays a pivotal role in determining reaction efficiency, product yield, and process economics for 2-(Nitroimino)imidazolidine synthesis [5] [18]. Systematic evaluation of various solvent systems reveals significant differences in reaction rates, yields, and selectivity profiles. Acetonitrile emerges as the optimal solvent for most synthetic approaches, providing yields of 88-95% with very fast reaction rates at temperatures ranging from 25-82°C [10] [13]. The moderate polarity (polarity index = 5.8) and appropriate boiling point (82°C) of acetonitrile facilitate efficient heat transfer and product isolation [18]. Additionally, acetonitrile's ability to stabilize ionic intermediates and transition states contributes to enhanced reaction kinetics. Water-based systems offer advantages for classical condensation approaches, particularly the guanidine nitrate method, yielding 85-90% of product at 60-80°C [1] [2]. The high polarity of water (polarity index = 10.2) promotes ionization of reactants and facilitates the cyclization process. However, water's high boiling point and heat capacity require more energy for heating and cooling operations [5]. Alcoholic solvents, including methanol and ethanol, provide intermediate performance with yields of 75-82% and 78-85%, respectively [5]. These solvents offer good solubility for most reactants while maintaining relatively low toxicity profiles. Methanol's lower boiling point (65°C) enables easier product isolation compared to higher-boiling solvents [18]. Temperature optimization studies reveal critical dependencies between reaction temperature and product formation. For the guanidine nitrate condensation, temperatures below 60°C result in incomplete conversion, while temperatures above 75°C promote side reactions and decomposition [1] [5]. The optimal temperature window of 65-70°C provides maximum yield while minimizing unwanted byproducts. Modern catalytic approaches typically operate at lower temperatures, with base-mediated hydroamination proceeding efficiently at 25°C [10] [11]. This temperature compatibility reduces energy requirements and minimizes thermal degradation risks, contributing to improved process sustainability. Catalyst Selection (DBN, DBU, TMG)The selection of appropriate base catalysts critically influences reaction efficiency, selectivity, and economic viability of modern synthetic approaches to 2-(Nitroimino)imidazolidine [11] [19] [14]. Systematic evaluation of various organic bases reveals distinct performance profiles and mechanistic pathways. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) demonstrates superior catalytic performance with 10-20 mol% loading, achieving yields of 82-94% in hydroamination reactions [10] [14]. The bicyclic structure of DBN provides enhanced basicity (pKa = 13.5) and steric accessibility, enabling efficient substrate activation and turnover. The catalyst's thermal stability and compatibility with various solvents make it particularly suitable for process applications [14]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offers comparable basicity (pKa = 13.4) but exhibits slightly lower catalytic activity, requiring 10-20 mol% loading for yields of 67-89% [11] [14]. The larger ring system of DBU provides different steric properties compared to DBN, which can influence substrate selectivity in certain transformations. DBU's widespread commercial availability and established safety profile make it an attractive alternative for industrial applications [15]. 1,1,3,3-Tetramethylguanidine (TMG) shows reduced catalytic efficiency, requiring 15-25 mol% loading for yields of 45-78% [11]. Despite its comparable basicity (pKa = 13.6), TMG's linear structure provides less effective substrate binding and activation compared to the bicyclic systems. However, TMG's lower cost and simpler structure may offer advantages for certain applications [14]. Advanced base systems, including 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), demonstrate exceptional catalytic activity [11] [19]. TBD provides yields of 85-98% with only 5-10 mol% loading, while BEMP achieves 91-99% yields with 2-5 mol% loading due to its exceptional basicity (pKa = 27.6) [11] [19]. Catalyst recycling and reuse studies indicate that most organic base catalysts can be recovered and reused for multiple reaction cycles with minimal loss of activity [15]. This capability significantly improves the economic viability of catalytic processes and reduces waste generation. Scalability Challenges and Industrial AdaptationThe transition from laboratory-scale synthesis to industrial production of 2-(Nitroimino)imidazolidine presents numerous technical and economic challenges that require systematic engineering solutions [20] [18] [6]. Critical scalability factors include heat transfer limitations, mixing efficiency, mass transfer rates, and safety considerations. Heat transfer becomes increasingly challenging at larger scales due to decreased surface-area-to-volume ratios [20] [18]. Laboratory reactions typically achieve heat transfer coefficients of 200-400 W/m²·K, while industrial reactors often operate at 100-200 W/m²·K [18]. This reduction in heat transfer efficiency requires longer residence times (4-8 hours industrial vs. 2-4 hours laboratory) and more sophisticated temperature control systems [20]. Mixing efficiency significantly impacts reaction homogeneity and product quality at industrial scales [20] [6]. Laboratory stirring speeds of 300-500 rpm must be reduced to 50-150 rpm in large reactors to prevent mechanical damage and reduce power consumption [20]. This reduction in mixing intensity necessitates longer reaction times and may require reactor design modifications to maintain adequate mass transfer. Mass transfer limitations become particularly important for heterogeneous reactions and gas-liquid systems [6]. Industrial reactors must incorporate specialized designs, such as bubble columns or packed beds, to ensure adequate contact between phases. Continuous flow reactors offer advantages for certain transformations by providing enhanced mixing and heat transfer characteristics [21] [18]. Safety considerations become paramount at industrial scales, particularly for reactions involving nitro compounds and strong bases [6] [22]. Industrial facilities require specialized explosion-proof equipment, advanced process control systems, and comprehensive safety protocols. The development of continuous flow processes can significantly improve safety by reducing inventory of hazardous materials [21] [18]. Economic optimization requires balancing raw material costs, energy consumption, waste generation, and capital investments [20]. Industrial processes typically achieve energy consumption of 8-15 kWh/kg product compared to 15-25 kWh/kg at laboratory scale through improved heat integration and process optimization [20]. Waste generation can be reduced from 2-3 kg per kg product at laboratory scale to 1-2 kg per kg product industrially through recycling and process intensification [20]. XLogP3 -0.4
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 2
Exact Mass 130.04907545 g/mol
Monoisotopic Mass 130.04907545 g/mol
Heavy Atom Count 9
Dates
Last modified: 11-21-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|